Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)-
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Overview
Description
Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- is an organic compound with a unique structure that includes a cyclopentane ring, an acetic acid moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- typically involves the esterification of the corresponding acid. One common method is the reaction of Cyclopentaneacetic acid, 1-methyl-2-oxo-, (1S)- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. These interactions can modulate various biochemical pathways, resulting in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester, [1α,2α(Z)]-
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Uniqueness
Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
831170-18-4 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-[(1S)-1-methyl-2-oxocyclopentyl]acetate |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)7-10(2)6-4-5-8(10)11/h3-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
QQGRKXOXTHCAOY-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@]1(CCCC1=O)C |
Canonical SMILES |
CCOC(=O)CC1(CCCC1=O)C |
Origin of Product |
United States |
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